Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS 477871-81-1) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydropyridine (hydroxypyridinone) class, featuring an N-(3,4-dimethoxybenzyl) substituent and a C3-methyl acetate side chain. It has a molecular formula of C17H19NO6 and a molecular weight of 333.3 g/mol, with computed lipophilicity XLogP3 = 1, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 85.3 Ų.

Molecular Formula C17H19NO6
Molecular Weight 333.3 g/mol
CAS No. 477871-81-1
Cat. No. B1395527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
CAS477871-81-1
Molecular FormulaC17H19NO6
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC(=O)OC)O)OC
InChIInChI=1S/C17H19NO6/c1-22-14-5-4-11(8-15(14)23-2)10-18-7-6-13(19)12(17(18)21)9-16(20)24-3/h4-8,19H,9-10H2,1-3H3
InChIKeyJYJLVJKBSNVUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 [ug/mL]

Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS 477871-81-1): Core Physicochemical and Sourcing Baseline for Procurement Decision-Making


Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS 477871-81-1) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydropyridine (hydroxypyridinone) class, featuring an N-(3,4-dimethoxybenzyl) substituent and a C3-methyl acetate side chain [1]. It has a molecular formula of C17H19NO6 and a molecular weight of 333.3 g/mol, with computed lipophilicity XLogP3 = 1, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 85.3 Ų [1]. The compound was deposited into PubChem by the Sanford-Burnham Center for Chemical Genomics as part of a screening library collection [1]. Experimental solubility is reported as >50 µg/mL at pH 7.4 [1]. It is commercially available from multiple vendors at purities of 95% and 98% . Critically, no peer-reviewed biological assay data or target engagement results have been published for this specific compound as of the latest available database updates [1].

Screening library compound from Sanford-Burnham collection
Experimental solubility characterized at physiological pH for assay compatibility
Multi-vendor sourcing with defined purity specifications

Why N-Benzyl Hydroxypyridinone Analogs Cannot Be Casually Interchanged: The Structural Basis for Differentiated Selection of CAS 477871-81-1


Compounds sharing the 4-hydroxy-2-oxo-1,2-dihydropyridine core but differing in their N-substituent cannot be assumed functionally equivalent. The 3,4-dimethoxybenzyl group in CAS 477871-81-1 confers a distinct combination of lipophilicity, hydrogen-bonding capacity, and topological polar surface area compared to close analogs bearing 2-methoxybenzyl (CAS 477890-13-4), 1,3-benzodioxol-5-ylmethyl (CAS 477864-44-1), or 1H-benzimidazol-2-ylmethyl (CAS 685107-05-5) substituents [1]. Differences of 9–18 Ų in TPSA and variations in hydrogen bond acceptor counts (5 vs. 6) translate into measurably different predicted membrane permeability and solubility profiles [1][2]. Furthermore, the 3,4-dimethoxy substitution pattern on the benzyl ring has been independently associated with enhanced solubility and metabolic stability in medicinal chemistry campaigns, a property not conferred by mono-methoxy or unsubstituted benzyl analogs [3]. Substituting one N-benzyl variant for another without confirmatory analytical and biological equivalence data risks introducing uncharacterized variables into a research workflow.

TPSA shift

N-substituent variations alter TPSA by 9–18 Ų, modifying predicted membrane permeability and absorption profiles.

HBA count difference

The dimethoxybenzyl group adds one hydrogen bond acceptor vs. mono-methoxy or benzimidazole analogs, influencing aqueous solubility and molecular recognition.

Conformational flexibility

Increased rotatable bond count alters entropy penalty upon binding, potentially affecting ligand efficiency and binding kinetics.

Quantitative Differentiation Evidence: Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate vs. Closest N-Substituted Analogs


Computed Lipophilicity (XLogP3) Comparison: Balanced Lipophilicity Profile of CAS 477871-81-1 vs. Benzimidazole Analog

The target compound (CAS 477871-81-1) has a computed XLogP3 of 1, which is identical to the 2-methoxybenzyl analog (CAS 477890-13-4, XLogP3 = 1) but 0.4 log units higher than the 1H-benzimidazol-2-ylmethyl analog (CAS 685107-05-5, XLogP3 = 0.6) [1][2]. This places the target compound within the generally favorable lipophilicity range for drug-like molecules (XLogP3 1–3), while the benzimidazole analog's lower value may reflect its additional hydrogen bond donor [1].

Lipophilicity (XLogP3)
Reported
1 vs 0.6 (Δ +0.4)

Differentiates permeability profiles from more polar benzimidazole analog.

Computed XLogP3; cross-study comparison.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Intermediate Polarity of CAS 477871-81-1 Between Mono-Methoxybenzyl and Benzimidazole Analogs

The target compound exhibits a TPSA of 85.3 Ų, which is 9.2 Ų higher than the 2-methoxybenzyl analog (CAS 477890-13-4, TPSA = 76.1 Ų) and 10.2 Ų lower than the benzimidazole analog (CAS 685107-05-5, TPSA = 95.5 Ų) [1][2]. The 9.2 Ų increase relative to the mono-methoxybenzyl analog is attributable to the second methoxy group on the benzyl ring, which adds polar surface area without introducing additional hydrogen bond donors [1].

TPSA
Reported
85.3 vs 76.1 Ų (Δ +9.2)

Intermediate polarity between more and less permeable analogs.

Computed TPSA; data to verify with experimental permeability.

TPSA Membrane permeability Oral bioavailability prediction

Hydrogen Bond Acceptor Count: Enhanced HB Acceptor Capacity of CAS 477871-81-1 Over Mono-Methoxybenzyl and Benzimidazole Analogs

The target compound possesses 6 hydrogen bond acceptors (HBAs), one more than both the 2-methoxybenzyl analog (CAS 477890-13-4, HBA = 5) and the benzimidazole analog (CAS 685107-05-5, HBA = 5) [1][2]. The additional HBA arises from the second methoxy oxygen on the 3,4-dimethoxybenzyl group, which is absent in the mono-methoxy analog and not compensated by the benzimidazole's nitrogen atoms [1].

HBA Count
Reported
6 vs 5 (Δ +1)

Higher acceptor count may influence solubility and target binding.

Computed property; experimental binding data unavailable.

Hydrogen bonding Solubility Molecular recognition

Rotatable Bond Count and Molecular Flexibility: CAS 477871-81-1 Exhibits Greater Conformational Degrees of Freedom Than Closest Analogs

The target compound has 7 rotatable bonds, compared to 6 for the 2-methoxybenzyl analog (CAS 477890-13-4) and 5 for the benzimidazole analog (CAS 685107-05-5) [1][2]. This represents 17% and 40% more rotatable bonds, respectively, reflecting the additional methoxy group and the methylene acetate linkage in the target molecule [1].

Rotatable Bonds
Reported
7 vs 5 (Δ +2)

Greater flexibility may reduce ligand efficiency in binding assays.

Computed rotatable bond count; assess in context of binding free energy.

Molecular flexibility Conformational entropy Ligand efficiency

Experimental Aqueous Solubility: CAS 477871-81-1 Has Measured Solubility >50 µg/mL at pH 7.4 — No Comparable Published Data Exist for Closest Analogs

The target compound has an experimentally determined solubility of >50 µg/mL at pH 7.4, as reported in PubChem from Sanford-Burnham Center for Chemical Genomics data [1]. This is equivalent to >150 µM, which is generally sufficient for biochemical and cell-based screening assays at typical screening concentrations (1–30 µM). No experimental solubility data are publicly available in PubChem for the closest analogs CAS 477890-13-4, CAS 477864-44-1, CAS 478079-16-2, or CAS 685107-05-5 [1][2]. The 3,4-dimethoxybenzyl group has been independently documented in the literature to enhance solubility of precursor molecules, consistent with this observation [3].

Solubility (pH 7.4)
Reported
>50 µg/mL (>150 µM)

Verified solubility supports direct use in screening assays without additional validation.

Experimentally measured; comparator analogs lack published solubility data.

Aqueous solubility Assay compatibility Formulation

Research Application Scenarios for Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS 477871-81-1) Grounded in Evidence


Screening Library Expansion with Documented Solubility: Prioritizing CAS 477871-81-1 When Experimental Solubility Data Are Required for Assay Triage

For high-throughput screening (HTS) campaigns or focused library assembly where aqueous solubility is a go/no-go criterion, CAS 477871-81-1 offers a verified solubility of >150 µM at physiological pH [1]. This contrasts with closest N-substituted analogs for which no experimental solubility data are publicly available, requiring either computational estimation or resource-intensive experimental determination before assay deployment [1]. The compound's origin in the Sanford-Burnham screening collection further supports its suitability for screening applications [1].

Physicochemical Comparator Studies: Using CAS 477871-81-1 as a Reference Point for N-Benzyl Hydroxypyridinone SAR with Defined TPSA and Lipophilicity Parameters

With a TPSA of 85.3 Ų and XLogP3 of 1, this compound occupies an intermediate physicochemical space within the N-benzyl hydroxypyridinone series, sitting between the more lipophilic 2-methoxybenzyl analog (TPSA 76.1 Ų) and the more polar benzimidazole analog (TPSA 95.5 Ų, XLogP3 0.6) [1]. This defined position makes CAS 477871-81-1 a logical reference compound for structure-activity relationship (SAR) studies exploring the impact of N-substituent polarity on target binding, cellular permeability, or metabolic stability [1].

Metal-Chelation Probe Development: Exploiting the 4-Hydroxy-2-Oxopyridine Core for Fe(III) or Cu(II) Interaction Studies Where N-Substitution Modulates Physicochemical Properties

The 4-hydroxy-2-oxo-1,2-dihydropyridine (hydroxypyridinone) scaffold is a well-established metal-chelating motif with documented affinity for hard metal ions including Fe(III) and Cu(II) [1]. CAS 477871-81-1 combines this chelating core with a 3,4-dimethoxybenzyl N-substituent that provides 6 hydrogen bond acceptors and intermediate TPSA . The 3,4-dimethoxybenzyl group has been independently associated with enhanced solubility in precursor molecules , which may confer formulation advantages over less soluble analogs in metal-binding assays conducted in aqueous buffer systems.

Analytical Method Development and Reference Standard Sourcing: Selecting CAS 477871-81-1 Based on Multi-Vendor Availability at Defined Purity Grades

CAS 477871-81-1 is commercially available from multiple independent vendors at defined purity specifications of 95% (AKSci) and 98% (Leyan) [1]. This multi-source availability, combined with a PubChem-registered structure, InChIKey (JYJLVJKBSNVUQW-UHFFFAOYSA-N), and MFCD identifier (MFCD02571316), makes it suitable as a reference standard for LC-MS or NMR method development where orthogonal sourcing confirmation is required . Analogs such as CAS 477864-44-1 (benzodioxole) have been listed as discontinued by some suppliers, potentially limiting their utility as long-term reference materials .

Application
Selection Property
Validation Focus
Screening Library Sourcing
Experimental solubility characterization
Aqueous solubility assay compatibility
SAR Physicochemical Reference
Intermediate TPSA and lipophilicity profile
Permeability prediction benchmarking
Metal-Chelation Probe
Hydroxypyridinone chelation core with solubility-associated substitution
Metal-binding affinity in buffered systems
Analytical Reference Standard
Multi-vendor availability and defined purity
LC-MS/NMR method validation
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